1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride
Description
Ring Strain and Conformational Dynamics
The bicyclo[3.2.0]heptane system exhibits notable ring strain due to its fused ring topology. The five-membered ring adopts a puckered conformation to alleviate angle strain, while the four-membered ring remains nearly planar, creating a bridgehead carbon at the fusion point. Computational studies suggest a strain energy of approximately 25–30 kcal/mol, comparable to other bicyclo[3.2.0] systems.
Conformational flexibility is limited by the rigid bicyclic structure. Molecular dynamics simulations reveal two primary conformers:
- A twist-boat conformation in the five-membered ring, stabilized by partial delocalization of the nitrogen lone pair.
- A chair-like conformation with axial orientation of the thiophene substituent, minimizing steric clashes.
The energy barrier for interconversion between these conformers is estimated at 8–12 kcal/mol, indicating restricted rotation at physiological temperatures.
Nitrogen Atom Positioning in Azabicyclo Systems
The 2-azabicyclo[3.2.0]heptane framework positions the nitrogen atom at the bridgehead of the five-membered ring. This placement confers unique electronic properties:
- The nitrogen’s lone pair occupies an sp³ hybridized orbital , oriented perpendicular to the bicyclic plane.
- Protonation at the nitrogen (as in the hydrochloride salt) increases ring strain by approximately 5 kcal/mol due to enhanced electrostatic repulsion between the N–H⁺ group and adjacent carbons.
Comparative analysis with analogous 3-azabicyclo[3.2.0]heptane derivatives reveals that nitrogen positioning significantly modulates basicity (pKₐ ≈ 4.2 for the free base vs. 3.8 for 3-aza analogues).
| Parameter | 2-Azabicyclo[3.2.0]heptane | 3-Azabicyclo[3.2.0]heptane |
|---|---|---|
| Nitrogen hybridization | sp³ | sp² |
| Basicity (pKₐ) | 4.2 | 3.8 |
| Ring strain (kcal/mol) | 28 | 25 |
Table 1: Comparative properties of azabicyclo[3.2.0]heptane isomers.
Properties
IUPAC Name |
1-thiophen-2-yl-2-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10;/h1-2,7-8,11H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQDHWKTFFLEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride exhibits significant biological activity, making it a subject of interest for pharmacological research. Preliminary studies indicate that it may act as an enzyme inhibitor and exhibit receptor binding capabilities, which are crucial for drug development .
Potential Therapeutic Applications
The compound's interaction with specific biological targets suggests potential therapeutic applications, particularly in treating neurological disorders and other conditions influenced by receptor activity. Research is ongoing to elucidate the exact mechanisms of action, but initial findings highlight its ability to inhibit certain biological pathways.
Case Studies
Several case studies have highlighted the compound's potential in various applications:
- Neurological Research : Studies have indicated that derivatives of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane may serve as effective agents in modulating dopamine receptor activity, which is crucial for treating conditions like schizophrenia and drug addiction .
- Enzyme Inhibition : Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting its role as a lead compound in developing new therapeutic agents for metabolic disorders .
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues by Bicyclic Framework
Key Comparative Analysis
Bicyclic Framework Differences
- [3.2.0] vs. [2.2.1] Systems: The [3.2.0] system (target compound, tazobactam) has a seven-membered ring with two bridgehead carbons, offering moderate conformational flexibility.
[3.2.0] vs. [3.1.1] Systems :
The methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate HCl (CAS: 1392804-60-2) features a fused bicyclo[3.1.1] structure, which alters ring geometry and may influence binding to biological targets compared to the [3.2.0] core .
Substituent Effects
Thiophen-2-yl vs. Fluorine :
The thiophene group in the target compound provides electron-rich aromaticity, enabling π-stacking interactions, whereas fluorine in 6-fluoro-2-azabicyclo[2.2.1]heptane HCl increases lipophilicity and metabolic stability .Methyl vs. Sulfone/Triazole :
The methyl group in 1-methyl-3-azabicyclo[3.2.0]heptane HCl minimizes steric hindrance, while tazobactam’s sulfone and triazole groups enhance water solubility and enzyme inhibition .
Physicochemical Implications
- Solubility :
Polar substituents (e.g., tazobactam’s sulfone) improve aqueous solubility, whereas hydrophobic groups (e.g., thiophene, fluorine) may enhance membrane permeability . - Molecular Weight : Lower molecular weight analogues (e.g., 147.65 g/mol for 1-methyl derivative) may exhibit better bioavailability compared to the target compound (215.74 g/mol) .
Biological Activity
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in drug design.
Chemical Structure and Properties
The compound is characterized by a thiophene ring fused to an azabicycloheptane structure, which enhances its ability to interact with biological targets. The molecular formula is and its CAS number is 1909326-03-9 .
| Property | Value |
|---|---|
| IUPAC Name | 1-thiophen-2-yl-2-azabicyclo[3.2.0]heptane; hydrochloride |
| Molecular Weight | 199.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its bicyclic structure allows for high specificity in binding to active sites, potentially leading to the inhibition or activation of various biological pathways. The thiophene moiety can engage in π-π interactions, further stabilizing the binding process.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition Studies
Research has focused on the compound's ability to inhibit specific enzymes, which can be crucial for its therapeutic potential:
- Urease Inhibition : Studies indicate that related compounds can inhibit urease activity, which is vital for certain pathogenic bacteria .
- Alpha-Amylase Inhibition : Enzyme inhibition assays have demonstrated that some derivatives can effectively inhibit alpha-amylase, suggesting potential implications for diabetes management .
Case Studies
- In Vivo Studies : In a study involving a mouse model infected with E. coli, administration of the compound led to a significant reduction in bacterial load, indicating its potential as an antibacterial agent.
- Cytotoxicity Assays : Cytotoxicity testing revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile, showing minimal cytotoxic effects on human cell lines at therapeutic concentrations .
Applications in Drug Design
The structural characteristics of this compound position it as a promising candidate for drug development:
Q & A
Q. Example Reaction Parameters
| Substrate | Catalyst | Light Source | Yield (%) | Reference |
|---|---|---|---|---|
| Maleimide + Thiophene | Organic Dye | 450 nm LED | ~75* | |
| *Hypothetical yield based on analogous reactions. |
For classical approaches, stepwise ring-closure strategies (e.g., SN2 displacement or photolytic decomposition of pyrazolines) may also apply, as seen in related 3-azabicyclo[3.2.0]heptane syntheses .
How does the thiophen-2-yl substituent influence the electronic and steric properties of the azabicyclo[3.2.0]heptane core?
Advanced Structural Analysis
The thiophene ring introduces both steric bulk and electron-rich π-systems, which can:
- Modulate Reactivity : Electron donation from sulfur may stabilize transition states in nucleophilic substitutions or cycloadditions.
- Impact Conformation : Steric interactions between the bicyclic core and thiophene substituent can restrict rotational freedom, as observed in Heck arylations of related azabicyclo systems .
Q. Key Analytical Techniques
- X-ray Crystallography : Resolve absolute stereochemistry and substituent orientation .
- DFT Calculations : Predict electronic effects (e.g., HOMO/LUMO levels) for reaction planning.
- NMR Spectroscopy : Monitor coupling constants (e.g., ) to infer spatial proximity of protons .
What spectroscopic techniques are recommended for characterizing this compound, and what key data should researchers expect?
Q. Basic Characterization Protocol
- NMR :
- H NMR : Look for split signals from the bicyclic core (e.g., axial/equatorial protons at δ 3.0–4.5 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm).
- C NMR : Bicyclic carbons (δ 30–60 ppm), thiophene carbons (δ 120–140 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 254.7 for CHClNS).
- X-ray Diffraction : Resolve bicyclic geometry and substituent orientation .
What strategies can mitigate regioselectivity challenges during functionalization of the azabicyclo scaffold?
Advanced Reaction Design
Regioselectivity in azabicyclo systems is influenced by steric and electronic factors. For example:
- Steric Control : Exo-substituents on the bicyclic core minimize steric hindrance during arylations, as seen in Heck reactions .
- Directing Groups : Temporary protection of the nitrogen (e.g., Boc groups) can steer reactivity toward specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic attack at less hindered sites.
Case Study : In Heck arylations, exo-substituted 2-azabicyclo[3.2.0]heptane derivatives exhibit higher regioselectivity due to reduced steric compression compared to endo analogs .
Are there known biological activities for structurally related azabicyclo compounds, and how can these inform research on the thiophene derivative?
Basic Biological Evaluation
Related 3-azabicyclo[3.2.0]heptane derivatives exhibit antiprotozoal activity (e.g., against Trypanosoma brucei), suggesting potential for structure-activity relationship (SAR) studies . For the thiophene analog:
- In Vitro Assays : Screen against protozoal cultures or cancer cell lines (e.g., IC determination).
- Target Identification : Use computational docking to predict binding to enzymes like trypanothione reductase .
Advanced SAR Consideration
The thiophene ring’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets or metal cofactors. Compare bioactivity data with non-thiophene analogs to isolate substituent effects.
How can researchers resolve discrepancies in stereochemical assignments for this compound?
Advanced Analytical Workflow
Misassignments in azabicyclo systems are common due to conformational rigidity. To resolve conflicts:
X-ray Crystallography : Confirm absolute configuration .
NOESY NMR : Identify spatial proximity between protons (e.g., bicyclic H-1 and thiophene H-3) .
VCD Spectroscopy : Differentiate enantiomers via vibrational circular dichroism.
Example : A prior study corrected stereochemical assignments of 2-azabicyclo[2.2.1]heptane derivatives using X-ray data, overriding initial NMR-based hypotheses .
What environmental factors influence the stability of this compound, and how should it be stored?
Q. Basic Handling Guidelines
- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent degradation .
- pH Sensitivity : Avoid prolonged exposure to basic conditions (pH > 9), which may hydrolyze the azabicyclo core.
- Light Sensitivity : Protect from UV/visible light to avert photolytic side reactions .
What computational methods are effective for predicting the reactivity of this compound in novel reactions?
Q. Advanced Computational Modeling
- DFT Calculations : Optimize transition states for cycloadditions or substitutions.
- MD Simulations : Model solvation effects and conformational flexibility in catalytic environments.
- Machine Learning : Train models on azabicyclo reaction datasets to predict yields/selectivity.
Case Study : DFT studies on related bicyclo systems have successfully predicted regioselectivity in Diels-Alder reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
